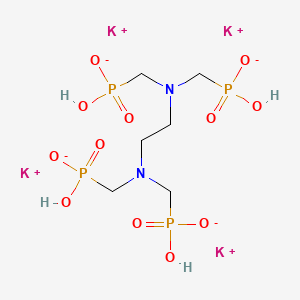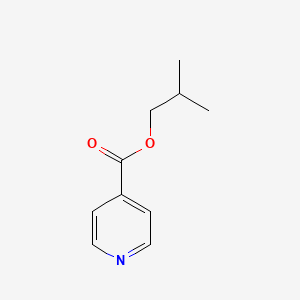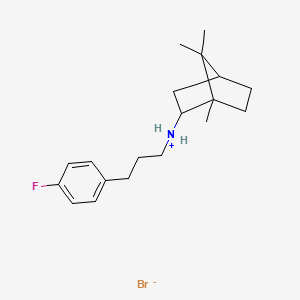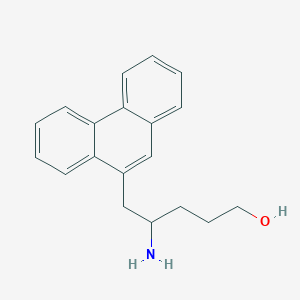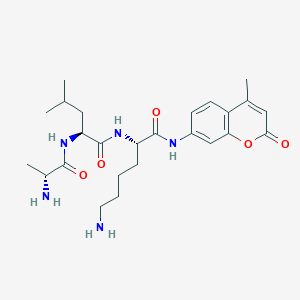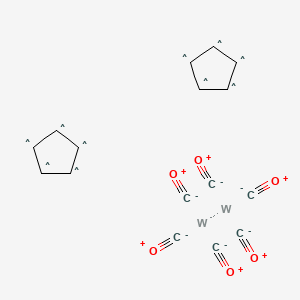
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C10H10Cl2O2S2 It is characterized by the presence of two sulfanyl groups attached to a propyl chain, which is further esterified with 2,4-dichlorobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,3-bis(sulfanyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted benzoates
Wissenschaftliche Forschungsanwendungen
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Wirkmechanismus
The mechanism of action of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is not fully understood. its biological activity is likely related to the presence of the sulfanyl groups and the dichlorobenzoate moiety. These functional groups can interact with various molecular targets, potentially disrupting biological processes in microorganisms or modulating biochemical pathways in higher organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoate moiety but lacks the sulfanyl groups.
2,3-Bis(sulfanyl)propanol: Contains the sulfanyl groups but lacks the dichlorobenzoate moiety.
Uniqueness
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is unique due to the combination of sulfanyl groups and the dichlorobenzoate moiety. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
103645-51-8 |
|---|---|
Molekularformel |
C10H10Cl2O2S2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
2,3-bis(sulfanyl)propyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-6-1-2-8(9(12)3-6)10(13)14-4-7(16)5-15/h1-3,7,15-16H,4-5H2 |
InChI-Schlüssel |
YMJZVSPYGWJVFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC(CS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


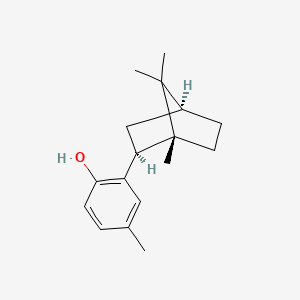
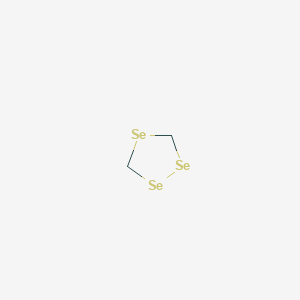
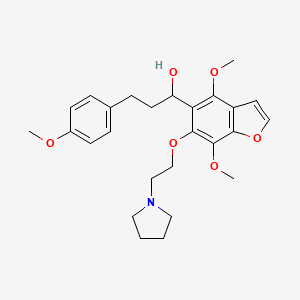

![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
